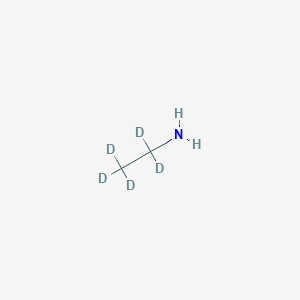

Ethyl-d5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,2-pentadeuterioethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSNBJAOOMFDIB-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938763 | |

| Record name | (~2~H_5_)Ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

50.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17616-24-9 | |

| Record name | Ethan-d5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017616249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H_5_)Ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of Ethyl D5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, the presence of deuterium (B1214612) (²H) in place of protium (B1232500) (¹H) significantly alters the spectral output. Since deuterium has a different gyromagnetic ratio and is NMR-active at a distinct frequency from protons, replacing protons with deuterons effectively renders those positions silent in ¹H NMR spectra. This property is highly advantageous in simplifying complex spectra and as a basis for specialized analytical methods.

Utilization as an Internal Standard in Advanced NMR Experiments

Quantitative NMR (qNMR) has gained wide acceptance as a precise method for determining the concentration of organic compounds. sepscience.com A critical component of accurate qNMR is the use of an internal standard, a compound of known purity and concentration added to the sample. nih.gov Deuterated molecules like Ethyl-d5-amine are particularly well-suited for this role.

An ideal internal standard for ¹H qNMR should possess several key characteristics: it must be stable, non-reactive with the analyte or solvent, and exhibit high solubility. fujifilm.comresolvemass.ca Crucially, its ¹H NMR signal should be simple, preferably a singlet, and appear in a region of the spectrum free from overlap with analyte signals. fujifilm.com this compound meets these criteria effectively. In its ¹H NMR spectrum, the signals corresponding to the ethyl group are absent due to deuteration, leaving only the signal for the amine (NH₂) protons. This simplifies the spectrum and reduces the likelihood of signal overlap, a common challenge in the analysis of complex mixtures. rsc.org The use of stable isotope-labeled compounds as internal standards is a cornerstone of quantitative analysis, providing a reliable reference for accurate concentration measurements. symeres.comacs.org

Table 1: Properties of an Ideal Internal Standard for Quantitative NMR (qNMR)

| Property | Description | Relevance of this compound |

| High Purity | The standard's purity must be accurately known and traceable. fujifilm.com | Available in high isotopic and chemical purity. sigmaaldrich.com |

| Signal Simplicity | Should produce a simple spectrum, ideally a single sharp peak. fujifilm.com | The ¹H NMR spectrum is simplified, showing only the NH₂ protons. |

| Chemical Inertness | Must not react with the analyte, solvent, or other components. | Amines can be reactive, but are often stable under typical NMR conditions. |

| Spectral Resolution | Signals must not overlap with analyte or solvent signals. resolvemass.ca | Deuteration removes ethyl signals, minimizing potential overlap. docbrown.info |

| Good Solubility | Must be fully soluble in the deuterated solvent used for the analysis. resolvemass.ca | Ethylamine (B1201723) hydrochloride shows good solubility in common NMR solvents like D₂O. |

| Stability | Should be stable in solution and not prone to degradation or sublimation. fujifilm.com | Generally stable, especially as a hydrochloride salt. lgcstandards.com |

Elucidation of Molecular Conformations and Dynamics via Deuterium Labeling

Deuterium labeling is a powerful technique for investigating the three-dimensional structure and dynamic behavior of molecules in solution. researchgate.net By selectively replacing protons with deuterium, specific parts of a molecule can be highlighted or rendered "invisible" in ¹H NMR spectra, simplifying complex spin systems and aiding in structural assignments. tandfonline.com

The study of molecular conformation often relies on measuring nuclear Overhauser effects (NOE) and vicinal coupling constants (³J). nih.govcore.ac.uk However, severe signal overlap in proton spectra can make these measurements difficult or impossible. In such cases, chiral deuteration allows for the unambiguous assignment of protons, providing key information for conformational analysis. tandfonline.com For this compound, the deuteration of the ethyl group simplifies the spectrum, allowing for clearer observation of the amine protons and any interactions they may have.

Furthermore, deuterium NMR and the measurement of deuterium spin-lattice relaxation rates can provide unique insights into the time-dependent conformational fluctuations of molecules. globalnmr.org The way a solvent interacts with a protein can alter its conformation, and deuterium relaxation studies can probe these dynamic changes. globalnmr.org While this compound is a small molecule, the principles of using deuterium labeling to probe its rotational dynamics and conformational preferences (e.g., rotation around the C-C bond) are well-established.

Table 2: How Deuterium Labeling Assists in Conformational and Dynamic Analysis

| Analytical Method | Contribution of Deuterium Labeling | Example Application |

| ¹H NMR | Simplifies spectra by removing signals from deuterated positions, resolving overlap. tandfonline.com | Determining the conformation of sugar rings by selective deuteration to simplify coupling patterns. tandfonline.com |

| NOE Spectroscopy | Helps establish the stereochemistry and 3D structure by measuring distances between protons. core.ac.uk | Confirming the cis/trans configuration of double bonds or the stereochemistry of ring junctions. ipb.pt |

| ²H (Deuterium) NMR | Provides direct information on the orientation and dynamics of labeled C-D bonds in ordered systems like membranes. researchgate.net | Studying the structure and dynamics of membrane-bound peptides or lipids. researchgate.net |

| Relaxation Studies | Deuterium spin-lattice relaxation rates (T₁) can be measured to understand molecular motion and dynamics. globalnmr.org | Probing conformational changes in a protein upon interaction with a co-solvent. globalnmr.org |

Applications in Advanced One-Dimensional and Two-Dimensional NMR Techniques

The structural elucidation of complex organic molecules often requires a suite of advanced 1D and 2D NMR experiments. ipb.ptnumberanalytics.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are routinely used to map out the connectivity and spatial relationships of atoms within a molecule. core.ac.ukdokumen.pub

The use of a deuterated analogue like this compound can be highly beneficial in these advanced experiments, particularly when analyzing it within a complex mixture.

1D ¹H and ¹³C NMR: In the ¹H NMR spectrum of a mixture containing this compound, the characteristic signals of the ethyl group are absent, which can help de-clutter the spectrum. docbrown.info In the proton-decoupled ¹³C NMR spectrum, the carbons attached to deuterium (CD₂ and CD₃) will exhibit significantly lower signal intensity and may show splitting due to C-D coupling if not fully decoupled.

DEPT (Distortionless Enhancement by Polarization Transfer): This 1D technique distinguishes between CH, CH₂, and CH₃ groups. The deuterated carbons in this compound would not appear in a standard DEPT experiment, confirming the deuteration pattern. numberanalytics.com

2D NMR (COSY, HSQC, HMBC): In a COSY spectrum, which shows ¹H-¹H coupling correlations, the deuterated ethyl group would show no cross-peaks. ipb.pt In an HSQC spectrum, which correlates protons to their directly attached carbons, the C-D carbons of this compound would lack cross-peaks. core.ac.uk HMBC experiments, which show long-range ¹H-¹³C correlations, could be used to link the amine protons to the deuterated carbon framework. core.ac.uk These effects can be used to unambiguously identify the presence of the deuterated compound in a sample.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the identification and quantification of compounds. mdpi.com Stable isotope labeling, particularly with deuterium, is a widely used strategy to enhance the capabilities of MS in both qualitative and quantitative analyses. symeres.comresearchgate.net

Quantitative and Qualitative Analysis Using Deuterium Labeling in MS

In quantitative mass spectrometry, stable isotope-labeled compounds are considered the gold standard for internal standards. acs.orgresearchgate.net An ideal internal standard co-elutes with the analyte during chromatography and has nearly identical chemical and physical properties, but a distinct and well-separated mass. researchgate.net This allows it to accurately correct for variations in sample preparation, injection volume, and ionization efficiency. mdpi.com

This compound, with a molecular weight increased by five mass units compared to its non-deuterated counterpart, is an excellent internal standard for the quantification of ethylamine. sigmaaldrich.com When a known amount of this compound is added to a sample, the ratio of the MS signal intensity of the analyte (ethylamine) to the internal standard (this compound) can be used to calculate the precise concentration of ethylamine, even in complex biological matrices. google.com

For qualitative analysis, such as in metabolic studies, deuterium labeling is used to trace the fate of molecules and identify their metabolites. symeres.com The characteristic mass shift and isotopic pattern of a deuterated compound and its metabolic products make them readily distinguishable from endogenous, non-labeled molecules in the sample.

Table 3: Mass Spectrometric Properties of Ethylamine and Its Deuterated Analog

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Shift | Application in MS |

| Ethylamine | C₂H₇N | 45.08 | M | Analyte |

| This compound | C₂D₅H₂N | 50.11 | M+5 | Internal Standard for Quantitative Analysis sigmaaldrich.com |

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Structural and Kinetic Analysis

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to study protein structure, dynamics, and interactions. nih.gov The method is based on the principle that hydrogen atoms on the backbone amides of a protein can exchange with deuterium atoms when the protein is placed in a deuterated buffer, such as D₂O. thermofisher.comthermofisher.com The rate of this exchange is highly dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonding. creative-proteomics.com Regions of the protein that are flexible or on the surface exchange rapidly, while those buried within the core or part of a stable secondary structure (like an α-helix or β-sheet) exchange much more slowly. creative-proteomics.com

By measuring the increase in the protein's mass over time using mass spectrometry, a map of deuterium uptake across the protein sequence can be generated. thermofisher.comwaters.com This provides detailed information about the protein's conformation and dynamics in its native solution state. thermofisher.combioms.se

A key application of HDX-MS is in characterizing protein-ligand interactions. nih.gov When a ligand, such as ethylamine, binds to a protein, it often causes conformational changes or directly shields the binding pocket from the solvent. nih.gov These changes alter the rate of deuterium exchange in the affected regions. By comparing the deuterium uptake of the protein in the absence and presence of the ligand, researchers can pinpoint the binding site and uncover allosteric effects—structural changes that occur at sites distant from the binding pocket. thermofisher.combohrium.com While this compound itself is not the source of deuterium for the exchange (that role is filled by the deuterated solvent), its binding to a target protein could be studied using this powerful technique.

Table 4: Illustrative Workflow for a Protein-Ligand HDX-MS Experiment

| Step | Procedure | Purpose |

| 1. Protein States | Prepare two sets of samples: the protein alone, and the protein pre-incubated with a ligand (e.g., ethylamine). | To compare the protein's conformation in its free and ligand-bound states. thermofisher.com |

| 2. Deuterium Labeling | Dilute each sample set into a D₂O-based buffer for various time points (e.g., 10s, 1m, 10m, 1h). thermofisher.com | To initiate the hydrogen-deuterium exchange on the protein backbone. |

| 3. Quenching | Stop the exchange reaction by rapidly lowering the pH and temperature. | To lock in the deuterium label at each time point, minimizing back-exchange. bioms.se |

| 4. Digestion & Separation | Digest the protein into peptides using an enzyme like pepsin and separate the peptides using UPLC. waters.combioms.se | To localize the deuterium uptake to specific regions of the protein. |

| 5. MS Analysis | Analyze the peptides using a high-resolution mass spectrometer. | To measure the mass of each peptide and thus determine the amount of deuterium incorporated. waters.com |

| 6. Data Analysis | Compare the deuterium uptake levels for each peptide between the free and ligand-bound states. | To identify regions with altered solvent accessibility, revealing the ligand binding site and any conformational changes. nih.govwaters.com |

Comprehensive Profiling of Amine-Containing Metabolites via Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) stands as a powerful and versatile analytical technique for the comprehensive profiling and quantification of amine-containing metabolites in complex biological matrices. nih.govacs.org The analysis of low molecular weight amines, such as ethylamine and its deuterated isotopologue this compound, often presents challenges due to their high polarity, low abundance, and poor ionization efficiency. nih.gov To overcome these issues, chemical derivatization is frequently employed prior to LC-MS analysis. nih.govchim.itnih.gov

Derivatization strategies involve tagging the primary or secondary amine group with a reagent that enhances chromatographic retention on reversed-phase columns and improves ionization efficiency. A widely used derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with amines to form stable derivatives. nih.govresearchgate.net Another approach involves labeling with isobaric tags like N,N-dimethyl leucine (B10760876) (DiLeu) reagents, which allows for relative quantification of multiple samples simultaneously. nih.govrsc.org

In the context of quantitative metabolomics, this compound serves as an ideal internal standard for the quantification of endogenous ethylamine. The principle of stable isotope dilution mass spectrometry (SID-MS) relies on adding a known amount of the labeled standard (this compound) to a sample. Since the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization and fragmentation, correcting for matrix effects and variations during sample preparation and analysis. researchgate.netresearchgate.net

Tandem mass spectrometry (MS/MS) is crucial for both identification and quantification. rsc.org Upon collision-induced dissociation (CID), derivatized amines typically exhibit characteristic fragmentation patterns, such as the loss of the derivatizing tag, which can be monitored using specific scan functions like precursor ion scanning for identification or multiple reaction monitoring (MRM) for highly sensitive and selective quantification. nih.govacs.orgresearchgate.net The use of deuterated hydrochloric acid for sample hydrolysis can also be employed to eliminate bias from racemization when analyzing chiral amines. mdpi.com

The table below summarizes typical parameters for the LC-ESI-MS/MS analysis of amines, often involving derivatization.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., XTerra C18, Atlantis dC18) | researchgate.netnih.gov |

| Mobile Phase A | Water with additives (e.g., 0.01% acetic acid, 2mM ammonium (B1175870) acetate, 10mM heptafluorobutyric acid) | chim.itnih.gov |

| Mobile Phase B | Organic solvent (Acetonitrile or Methanol) with similar additives | chim.itnih.gov |

| Elution | Gradient elution | chim.itnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | chim.it |

| MS Analysis | Selected-Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | researchgate.netnih.gov |

| Internal Standard | Deuterated analogue (e.g., this compound, Chloramphenicol-D5) | researchgate.netnih.gov |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about molecular structure and bonding. These methods are particularly useful for characterizing deuterated compounds like this compound by analyzing the shifts in vibrational frequencies that occur upon isotopic substitution. uc.ptresearchgate.net

The substitution of hydrogen (¹H) with its heavier isotope deuterium (²H or D) results in predictable shifts of vibrational frequencies to lower wavenumbers (a "red shift"). This phenomenon is a direct consequence of the increased reduced mass of the vibrating atoms, while the force constant of the chemical bond remains essentially unchanged. nih.gov This isotopic shift is a powerful tool for assigning specific vibrational modes within a molecule. aip.orgresearchgate.net

For this compound (CD₃CD₂NH₂), deuteration occurs on the ethyl backbone. The most significant spectral changes, when compared to non-deuterated ethylamine (CH₃CH₂NH₂), are observed in the C-H stretching region.

C-H vs. C-D Stretching: The characteristic C-H stretching vibrations in ethylamine typically appear in the 2850–3000 cm⁻¹ region of the IR and Raman spectra. In this compound, these modes are replaced by C-D stretching vibrations, which are expected to appear at significantly lower frequencies, approximately in the 2100–2250 cm⁻¹ range.

N-H Vibrations: The vibrations of the amine group (-NH₂) are largely unaffected by deuteration on the carbon skeleton. Primary amines exhibit two characteristic N-H stretching bands in the 3300–3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. libretexts.org These bands would be expected to remain in a similar position for this compound.

Fingerprint Region: Below 1500 cm⁻¹, the "fingerprint region" contains a complex series of bending, wagging, and rocking vibrations. Deuteration of the ethyl group in this compound leads to substantial changes in this region, as C-D bending and rocking modes absorb at different frequencies than their C-H counterparts. For instance, the deformation vibration for a primary amine group (-NH₂) is often seen around 1200 cm⁻¹, which can be used to distinguish it from other nitrogen-containing functional groups. ispc-conference.org

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to perform a complete vibrational analysis and assign the observed spectral bands to specific molecular motions. uc.ptresearchgate.netnih.gov The comparison between the calculated spectra of the deuterated and non-deuterated forms allows for a confident interpretation of the complex vibrational spectra. researchgate.net

The following table illustrates the expected shifts for key vibrational modes upon deuteration, based on general principles and data from analogous deuterated molecules.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) in Ethane/Ethylamine | Approximate Wavenumber (cm⁻¹) in Deuterated Ethane/Ethyl-d5-amine | Reference |

|---|---|---|---|

| Asymmetric N-H Stretch | ~3450 | ~3450 | libretexts.org |

| Symmetric N-H Stretch | ~3350 | ~3350 | libretexts.org |

| C-H Stretch | 2850 - 3000 | N/A | libretexts.org |

| C-D Stretch | N/A | 2100 - 2250 | nih.gov |

| -NH₂ Scissoring | ~1600 | ~1600 | ispc-conference.org |

| C-H Bending/Rocking | 800 - 1470 | N/A | aip.org |

| C-D Bending/Rocking | N/A | Lower frequency than C-H modes | uc.ptnih.gov |

Chromatographic Methods for Deuterated Amine Analysis

The separation of deuterated compounds from their non-deuterated counterparts, known as isotopologues, is a critical task in many scientific fields, including metabolism studies and kinetic isotope effect investigations. researchgate.net Both gas and liquid chromatography are employed for this purpose, with the separation being governed by subtle differences in the physicochemical properties of the isotopologues.

Gas-liquid chromatography (GLC), or simply gas chromatography (GC), is a well-established technique for separating volatile compounds. The separation of isotopologues like this compound from ethylamine is challenging but achievable under specific conditions. researchgate.net The separation relies on a phenomenon known as the chromatographic isotope effect.

The nature of this effect is highly dependent on the polarity of the stationary phase. researchgate.netresearchgate.net

Inverse Isotope Effect: When using nonpolar stationary phases (e.g., polydimethylsiloxane), van der Waals dispersion forces are the dominant interactions between the analyte and the phase. Deuterated compounds are slightly less polarizable and have a slightly smaller molecular volume than their hydrogenated analogs. This can lead to weaker interactions and thus earlier elution. This phenomenon, where the heavier isotopologue elutes before the lighter one, is termed the "inverse isotope effect." researchgate.netresearchgate.net

Normal Isotope Effect: On polar stationary phases (e.g., polyethylene (B3416737) glycol (PAG), ionic liquids), more specific interactions like dipole-dipole or hydrogen bonding play a greater role. In these cases, the deuterated compound may be retained more strongly, leading to a later elution time. This is known as the "normal isotope effect." researchgate.netresearchgate.net

The choice of stationary phase is therefore critical for achieving the separation of this compound and ethylamine. Given the polar nature of the amine group, a polar stationary phase would likely be required to achieve good peak shape and resolution.

| Stationary Phase Type | Example Phase | Typical Isotope Effect | Reference |

|---|---|---|---|

| Nonpolar | Polydimethylsiloxane (B3030410) (e.g., DB-1, HP-1) | Inverse (deuterated elutes first) | researchgate.netresearchgate.net |

| Intermediate Polarity | Phenyl substituted polydimethylsiloxane (e.g., DB-5, SPB-20) | Variable (can be inverse or normal) | researchgate.net |

| Polar | Polyethylene Glycol (Wax columns, e.g., PAG) | Normal (deuterated elutes second) | researchgate.net |

| Highly Polar | Ionic Liquid (e.g., SLB-IL111) | Normal (deuterated elutes second) | researchgate.netresearchgate.net |

High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing non-volatile or thermally labile compounds, including many amines and their derivatives. The separation of deuterated amines like this compound by LC is also governed by an isotope effect, though the mechanisms can be complex. acs.orgnih.gov

In reversed-phase liquid chromatography (RPLC), which utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. acs.org This effect is sometimes attributed to differences in hydrophobicity, though electronic interactions also play a significant role. acs.orgacs.org

The separation can be finely tuned by altering the chromatographic conditions:

Stationary Phase Chemistry: While standard C18 columns can provide some separation, phases offering different interaction mechanisms, such as phenyl-based columns (biphenyl, pentafluorophenyl - PFP), can enhance or modulate the separation. acs.org The π-π and dipole-dipole interactions offered by these phases can influence the retention of deuterated analytes differently than purely hydrophobic interactions. For example, PFP columns have been shown to effectively reduce the chromatographic deuterium effect for some compounds. acs.org

Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) and additives can alter the selectivity of the separation. chim.itnih.gov For instance, a stronger isotope effect has been observed in acetonitrile-containing mobile phases compared to those with methanol (B129727) for some amphetamine derivatives. nih.gov

Derivatization: As with LC-MS, pre-column derivatization is a common strategy in HPLC for analyzing amines. nih.govoiv.int Reagents that add a chromophore or fluorophore not only improve detection by UV or fluorescence detectors but also alter the molecule's properties, which can be exploited to improve the chromatographic separation of isotopologues.

| LC Mode | Stationary Phase | Mobile Phase Example | Application Note | Reference |

|---|---|---|---|---|

| Reversed-Phase (RPLC) | C18 | Acetonitrile/Water with buffer (e.g., phosphoric acid, ammonium acetate) | General purpose for derivatized or underivatized amines. Deuterated may elute slightly earlier. | nih.govnih.gov |

| Reversed-Phase (RPLC) | Pentafluorophenyl (PFP) | Acetonitrile/Water | Offers alternative selectivity through electronic interactions; can reduce the isotope effect. | acs.org |

| Hydrophilic Interaction (HILIC) | Amide, Silica (B1680970) | Acetonitrile/Aqueous buffer | Effective for retaining and separating highly polar compounds like underivatized amines. | sci-hub.se |

| Ion-Pairing RPLC | C18 | Methanol/Water with ion-pairing agent (e.g., HFBA) | Improves retention and separation of charged amines by forming neutral ion pairs. | chim.it |

Mechanistic Investigations and Kinetic Isotope Effect Studies Involving Ethyl D5 Amine

Application of Deuterium (B1214612) Labeling in Organic Reaction Mechanism Elucidation

Deuterium labeling is a fundamental technique used to trace the path of atoms and bonds throughout a chemical transformation. rsc.orgchegg.com By introducing a "heavy" label like deuterium, which is chemically similar to hydrogen but physically distinguishable by its mass, scientists can follow the fate of specific parts of a molecule. rsc.org In the context of ethyl-d5-amine, the deuterium atoms on the ethyl group act as markers.

The primary utility of this compound in this area is to determine whether a carbon-hydrogen (C-H) bond on the ethyl group is broken during the rate-determining step of a reaction. If a C-H bond is cleaved in this critical step, substituting it with a stronger carbon-deuterium (C-D) bond will noticeably slow the reaction down. libretexts.org This phenomenon, known as the kinetic isotope effect (KIE), provides direct evidence for the bond's involvement in the mechanism. numberanalytics.comwikipedia.org For instance, in palladium-catalyzed C(sp3)–H acetoxylation of cyclic alkyl amines, kinetic studies, including KIE experiments, were crucial in elucidating a mechanism that proceeds through a rate-limiting C–H activation step. rsc.org Similarly, deuterated compounds are used to study reaction mechanisms in diverse fields, from the atmospheric degradation of amines to the synthesis of complex organic molecules. nilu.comcore.ac.uk

Kinetic Isotope Effects (KIEs) in Organic Reactions and Catalysis

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org It is a powerful tool for understanding reaction mechanisms, particularly the transition state of the rate-determining step. numberanalytics.comslideshare.net The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org

When hydrogen is replaced by deuterium, as in this compound, the C-D bond has a lower zero-point vibrational energy than the corresponding C-H bond. rsc.org This means more energy is required to break the C-D bond, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step. libretexts.org This is known as a "normal" primary KIE, where the kH/kD ratio is greater than 1. mdpi.com The magnitude of the KIE can provide detailed insight into the geometry of the transition state. slideshare.net

In contrast, a "secondary" KIE may be observed if the deuterated C-H bonds are not broken but are located near the reaction center. wikipedia.org These effects are typically smaller (kH/kD values are closer to 1) and arise from changes in hybridization or steric effects at the transition state. libretexts.orgwikipedia.org For example, studies on gas-phase SN2 reactions of ethyl halides have utilized selective deuteration to analyze these effects and their dependence on temperature. mdpi.com

The cleavage of C-H bonds is a fundamental step in many organic and enzymatic reactions. rsc.org this compound is an ideal substrate for studying these processes. A significant primary KIE (typically with a kH/kD value between 2 and 7) is strong evidence that the C-H bond is being broken in the slowest, rate-limiting step of the reaction. libretexts.org This is because the difference in zero-point energy between the C-H and C-D bonds is most pronounced in the transition state of a bond-breaking event. numberanalytics.com

For example, in oxidation reactions catalyzed by enzymes or metal catalysts, the abstraction of a hydrogen atom from the carbon adjacent to the amine nitrogen is often a key step. rsc.orgsnmjournals.org Using this compound and comparing its reaction rate to that of standard ethylamine (B1201723) allows researchers to confirm that this C-H activation is indeed the rate-determining step. nih.gov This technique has been widely applied, for instance, in studying the atmospheric degradation of amines by OH radicals, where hydrogen abstraction can occur from both the carbon and nitrogen atoms. nilu.com

Isotopic Effects on Reaction Rates and Pathways

Enzymatic Reaction Mechanisms and Biocatalysis

Isotopically labeled compounds like this compound are invaluable for probing the mechanisms of enzyme-catalyzed reactions. Enzymes are highly specific catalysts, and understanding how they work at a molecular level is crucial for drug development and biotechnology.

Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidative deamination of various amines, including neurotransmitters. snmjournals.orgresearcher.life A variant of monoamine oxidase from Aspergillus niger, known as MAO-N-D5, is of particular interest for its ability to oxidize secondary amines. researchgate.netresearchgate.net Mechanistic studies suggest that MAO enzymes function via a "ping-pong bi-bi" mechanism, where the amine substrate binds to the enzyme, is oxidized, and then the product is released before the enzyme is regenerated by molecular oxygen. researchgate.net

The catalytic mechanism involves the cleavage of the Cα-H bond of the amine. nih.gov The use of deuterated substrates is a classic method to investigate this step. For many MAO substrates, a significant KIE is observed, indicating that the hydrogen abstraction at the carbon alpha to the nitrogen is the rate-limiting step in the enzymatic cycle. snmjournals.orgnih.gov For example, KIE studies with other deuterated amines have been used to demonstrate that C-H bond cleavage is rate-limiting in their oxidation by MAO-B. nih.govnih.gov While specific KIE data for this compound with MAO-N-D5 is not detailed in the provided results, the methodology is standard for confirming the mechanism of amine oxidation by this class of enzymes. snmjournals.orgnih.gov

The oxidative metabolism of amines is a critical process in pharmacology and toxicology, often mediated by enzymes like cytochromes P450 (CYPs) and MAOs. researchgate.netnih.gov Deuterating a molecule at a site of metabolic oxidation can significantly slow down its breakdown, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). researchgate.net This can lead to increased drug exposure and a longer half-life. researchgate.netnih.gov

Enzyme kinetic studies comparing ethylamine and this compound can quantify the impact of deuteration on metabolic stability. Key kinetic parameters such as the Michaelis constant (Km), which reflects substrate affinity, and the maximum reaction rate (Vmax) are determined. nih.gov A significant decrease in Vmax for this compound compared to ethylamine, with little to no change in Km, would strongly suggest that C-H bond cleavage is the rate-limiting step of the metabolic process. snmjournals.org This approach is widely used to understand which enzymes are responsible for a drug's metabolism and to predict how deuteration might improve its pharmacokinetic profile. nih.govresearchgate.net

Below is an illustrative data table showing the type of results obtained from such a comparative kinetic study.

| Substrate | Km (mM) | Vmax (relative units) | kH/kD (Vmax/Km) |

| Ethylamine | 2.5 | 100 | \multirow{2}{*}{4.5} |

| This compound | 2.6 | 22 | |

| This table is a hypothetical representation of typical results from a kinetic isotope effect study on an enzyme like MAO, demonstrating a significant KIE. Actual values would be determined experimentally. |

Mechanistic Studies of Amine Oxidation by Monoamine Oxidases (MAO-N-D5) Variants

Mechanistic Insights in Olefin Polymerization and Oligomerization Processes

The catalytic polymerization and oligomerization of olefins like ethylene (B1197577) are industrial cornerstones for producing polymers and linear alpha-olefins. researchgate.net The mechanisms of these reactions, often catalyzed by late transition metals such as chromium, nickel, or palladium, are complex and highly dependent on the structure of the catalyst and its associated ligands. libretexts.org Isotopic labeling is a key tool for distinguishing between proposed mechanistic pathways, such as the Cossee-Arlman mechanism versus the metallacycle mechanism. libretexts.orgcaltech.edumdpi.com

While direct studies employing this compound in major industrial olefin polymerization processes are not extensively documented in publicly available literature, the principles of its use can be understood from related mechanistic investigations. Many successful catalysts for selective ethylene oligomerization employ diphosphinoamine (PNP) ligands, where a central amine donor is flanked by phosphine (B1218219) arms. nih.govcaltech.edu The electronic and steric properties of the substituents on the nitrogen and phosphorus atoms are critical to the catalyst's activity and selectivity.

Deuterium labeling experiments have been fundamental in confirming the widely accepted metallacycle mechanism for selective ethylene trimerization to 1-hexene (B165129) by chromium-PNP catalysts. caltech.edumdpi.com In these studies, a mixture of normal ethylene (C2H4) and fully deuterated ethylene (C2D4) is used. The resulting isotopologue distribution of the 1-hexene product (C6H12, C6H8D4, C6H4D8, C6D12) demonstrates that the reaction proceeds through the coupling of three ethylene units within a metallacyclic intermediate, rather than a chain-growth mechanism. nih.govacs.org

The use of a deuterated ligand, such as one derived from this compound, would serve a different but equally important purpose: to probe the stability and potential decomposition pathways of the catalyst itself. The ligands are not always passive spectators; their C-H bonds can sometimes be involved in catalyst activation or deactivation steps. By replacing the ethyl group on a ligand's amine with a deuterated version (ethyl-d5), researchers could determine if C-H activation of the ligand is a rate-limiting step in any side reactions. A significant KIE would indicate that cleavage of a C-H bond on the ethyl group is involved in a kinetically relevant process, such as catalyst decomposition, which could inform the design of more robust and long-lasting catalysts.

| Mechanistic Question | Experimental Approach | Expected Outcome if C-H Bond is Involved in Rate-Limiting Step | Reference Principle |

|---|---|---|---|

| Is the ligand's ethyl group involved in catalyst decomposition? | Compare the rate of catalyst deactivation for the standard catalyst vs. one with an this compound derived ligand. | A primary KIE > 1 (slower decomposition for the deuterated catalyst). | wikipedia.orgyoutube.com |

| Does the ligand participate in chain termination via C-H activation? | Analyze the polymer/oligomer products for deuterium incorporation when using an this compound derived ligand. | Detection of deuterated end-groups on the product chains. | libretexts.org |

| Is there a secondary isotope effect on the rate of polymerization? | Measure polymerization rates with the deuterated ligand. | A secondary KIE (typically 0.8-1.2) could suggest steric or electronic effects near the active site. | researchgate.net |

Mechanistic Studies of Organocatalytic Reactions

Organocatalysis, which uses small organic molecules as catalysts, has become a major branch of synthetic chemistry. Amines and their derivatives are among the most common classes of organocatalysts. Here, this compound and similar deuterated compounds are invaluable for dissecting reaction mechanisms. uni-regensburg.deescholarship.org

One key application is in distinguishing between competing reaction pathways. For instance, deuteration studies on proline-catalyzed aldol (B89426) reactions revealed that the addition and condensation pathways are competing, not consecutive, and helped to identify the C-C bond formation as the rate-determining step of the condensation. uni-regensburg.de

Kinetic isotope effect studies are also crucial in understanding dehydrogenation reactions. In the iron-catalyzed dehydrogenation of amines, a series of experiments with specifically deuterated amine substrates were conducted. acs.org The observation of a large KIE in intermolecular competition reactions confirmed that the reaction proceeds via a stepwise mechanism where the rate-limiting step is the hydride transfer from the alpha-carbon of the amine to the iron center. acs.org

Furthermore, deuteration can be a strategy to improve catalyst performance. In studies of chiral phase-transfer organocatalysts, site-specific deuteration was found to enhance the stability of the catalyst. researchgate.net By replacing specific C-H bonds susceptible to cleavage by a base with stronger C-D bonds, catalyst decomposition pathways like the Stevens rearrangement were slowed, leading to improved reactivity and longevity, particularly at low catalyst loadings. researchgate.net N-heterocyclic carbene (NHC) catalysis is another area where deuterated reagents have provided deep mechanistic understanding. The use of D₂O as a deuterium source in NHC-catalyzed reactions has been used to achieve the selective deuteration of aldehydes. chemrxiv.orgsioc-journal.cnnih.govresearchgate.net Mechanistic studies showed that the process involves the reversible formation of a Breslow intermediate, which can be trapped by D₂O to afford the deuterated product, successfully redirecting the reaction away from the irreversible benzoin (B196080) condensation. chemrxiv.orgnih.gov

| Reaction / Enzyme | Substrate | Kinetic Isotope Effect (KIE) Value | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Iron-Catalyzed Dehydrogenation | Amine vs. α-deuterated amine | Large primary KIE | Rate-limiting hydride transfer from the α-carbon. | acs.org |

| Monoamine Oxidase B | Benzylamine vs. deuterated benzylamine | Dkcat/Km = 5.2 | C-H bond cleavage is a major rate-limiting step. | chemrxiv.org |

| Phenylalanine Hydroxylase | [ring-2H5]-phenylalanine | Dkcat = 1.2 - 1.4 | Small KIE suggests oxygen addition to the amino acid is partially rate-limiting. | acs.org |

| Ethylene Trimerization | cis/trans-ethylene-d2 | KIE = 3.1 - 4.1 | Consistent with β-H elimination from a metallacycloheptane intermediate. | nih.govacs.org |

Advanced Applications of Ethyl D5 Amine in Specialized Chemical Research

Research in Deuterated Compound Development for Drug Discovery

The strategic incorporation of deuterium (B1214612) into drug candidates, a process known as deuteration, has emerged as a promising strategy in pharmaceutical research to enhance the metabolic stability and pharmacokinetic profiles of therapeutic agents. snnu.edu.cnnih.govnih.gov Ethyl-d5-amine plays a pivotal role in this endeavor, serving as a key building block and a tool for investigating metabolic pathways.

Role as a Building Block for Deuterated Pharmaceuticals

This compound is a crucial starting material or intermediate in the synthesis of more complex deuterated molecules for pharmaceutical applications. ontosight.airsc.org The presence of the ethyl-d5 group (CD3CD2) in a drug candidate can significantly alter its metabolic fate. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are primary drivers of drug metabolism. nih.govresearchgate.net

The synthesis of deuterated pharmaceuticals often involves the coupling of deuterated building blocks. For instance, deuterated arylamines, which can be synthesized using precursors like this compound, are important for creating larger organic molecules and polymers with potential therapeutic applications. researchgate.netalfa-chemistry.com The development of methods for the large-scale and selective synthesis of deuterated amines is an active area of research, as these compounds are ubiquitous in medicinal chemistry. rsc.orgulb.ac.be The use of well-defined deuterated building blocks like this compound allows for precise control over the location and level of deuterium incorporation in the final drug molecule, which is critical for achieving the desired therapeutic effect and ensuring isotopic purity. nih.govd-nb.info

One example of the application of a deuterated ethylamine (B1201723) derivative is in the synthesis of Etifoxine-d5. In this process, ethylamine-d5 hydrochloride is synthesized and then coupled to a benzoxazine (B1645224) core. This highlights the direct use of deuterated ethylamine moieties in constructing more complex, isotopically labeled pharmaceutical compounds.

Exploration of Deuteration for Enhanced Molecular Stability in Research

The enhanced stability of the C-D bond compared to the C-H bond is a phenomenon known as the kinetic isotope effect (KIE). researchgate.netlibretexts.org This effect is a cornerstone of the strategy to improve the metabolic stability of drug candidates. nih.gov By replacing hydrogen atoms at metabolically vulnerable positions with deuterium, researchers can slow down the rate of metabolic degradation. nih.govresearchgate.netotsuka.co.jp

Research has shown that deuteration can lead to:

Improved Metabolic Profile: Reducing the rate of metabolism can decrease the formation of unwanted or toxic metabolites and minimize undesirable drug-drug interactions. otsuka.co.jpukisotope.com

Increased Half-life: Slower metabolism can extend the time a drug remains in the body, potentially leading to less frequent dosing. otsuka.co.jpukisotope.com

Improved Oral Bioavailability: By reducing presystemic metabolism (the breakdown of a drug in the gut and liver before it reaches systemic circulation), more of the active drug can reach its target. otsuka.co.jpukisotope.com

The following table provides a conceptual overview of how the kinetic isotope effect can influence molecular stability, a principle that underpins the use of this compound in developing more stable compounds.

| Property | Effect of Deuteration (C-H vs. C-D) | Rationale |

| Metabolic Stability | Increased | The stronger C-D bond is more resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450. nih.govresearchgate.net |

| Thermal Stability | Increased | The higher bond energy of C-D requires more energy to break, leading to greater stability at higher temperatures. mdpi.comnih.gov |

| Photostability | Increased | Deuteration can suppress non-radiative decay pathways in excited states, making the molecule more resistant to photodegradation. mdpi.comnih.gov |

Development of Deuterated Analogues for Investigating Metabolic Pathways in Research

Deuterated compounds, including those derived from this compound, are invaluable tools for elucidating the metabolic pathways of drugs and other bioactive molecules. snnu.edu.cn By introducing a "heavy" isotope label, researchers can track the fate of a molecule as it is processed in a biological system. nih.gov

The distinct mass of deuterated compounds allows for their easy detection and quantification using mass spectrometry. ontosight.ai This enables researchers to:

Identify and quantify metabolites. nih.gov

Determine the rates of metabolic reactions.

Distinguish between different metabolic pathways.

For example, in the study of the drug Etifoxine, a deuterated version facilitates the tracking of its metabolic pathways and clearance rates. The distinct molecular weights of the parent drug and its deuterated metabolites allow for their simultaneous quantification in biological samples. Similarly, isotopically labeled compounds are used in untargeted metabolomics to gain insights into metabolic signatures. frontiersin.org

The use of deuterated analogues provides a clear and unambiguous way to follow the transformation of a parent compound, offering crucial information for drug design and development. snnu.edu.cnacs.org

Utilization in Materials Science Research

The applications of this compound and other deuterated compounds extend beyond the life sciences into the realm of materials science. The unique neutron scattering properties of deuterium make these compounds particularly useful for probing the structure and behavior of materials at the nanoscale. daneshyari.comresearchgate.net

Incorporation into Optoelectronic Devices for Neutron Reflectometry Studies

Deuterated materials, including those synthesized from deuterated arylamines, show significant promise for use in optoelectronic devices such as organic light-emitting diodes (OLEDs). researchgate.netalfa-chemistry.com The incorporation of deuterium can enhance the lifetime and efficiency of these devices. alfa-chemistry.com

A key analytical technique that leverages deuterated materials is neutron reflectometry. stfc.ac.uktudelft.nl This technique measures the reflection of a neutron beam from a thin film to provide detailed information about its structure, including thickness, density, and roughness. stfc.ac.uk Because hydrogen and deuterium have very different neutron scattering lengths, selectively deuterating specific components within a multi-layered device creates a strong contrast. daneshyari.comresearchgate.net This contrast allows researchers to precisely probe the structure of individual layers and the interfaces between them, which is crucial for understanding and improving device performance. researchgate.netresearchgate.net

For example, studies have used deuterated aromatic charge-transporting molecules in OLEDs to investigate the morphology and interfacial behavior of the thin films. daneshyari.comresearchgate.net The ability to "see" the different layers with high resolution provides invaluable insights that are often difficult to obtain with other techniques. researchgate.net

Application in Dyeing Systems and Supramolecular Interactions Analysis

In the field of textile chemistry, research has explored the use of decamethylcyclopentasiloxane (B1670010) (D5) as an environmentally friendly, waterless dyeing medium. researchgate.netresearchgate.net Studies have investigated the relationship between the structure of disperse dyes and their dyeing properties in this D5 system. researchgate.netresearchgate.net

Molecular dynamics simulations have been employed to analyze the supramolecular interactions between the dye, the D5 solvent, and the fiber molecules. researchgate.net These simulations have shown that modifying the substituents on the dye molecule, such as changing from an N-ethyl group to other functional groups, can alter the solubility of the dye in the D5 medium and its interaction with the fiber, thereby affecting the dyeing uptake. researchgate.net The key to improving dyeing efficiency lies in regulating these supramolecular interactions. researchgate.netresearchgate.net

While direct research linking this compound to these specific dyeing systems is not prominent, the principles of using molecular structure to control supramolecular interactions are broadly applicable. amu.edu.placs.orgpageplace.de The study of how different substituents, including potentially deuterated ones, affect these non-covalent interactions is a key area of supramolecular chemistry. The insights gained from such fundamental studies can inform the design of more effective and sustainable dyeing processes.

Tracing and Labeling Applications in Complex Chemical Systems

The primary utility of this compound in research lies in its function as a stable isotope label. The mass difference between deuterium and hydrogen allows for the differentiation of labeled molecules from their non-labeled counterparts, a feature extensively used in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. ontosight.ai

Use as Tracers in Microanalysis and Environmental Studies

In microanalysis, the ability to introduce a labeled compound and track its journey through a system is paramount. This compound and other deuterated compounds are employed as tracers to elucidate reaction mechanisms and metabolic pathways. researchgate.netcdnsciencepub.com For instance, deuterium tracer studies can unequivocally determine reaction pathways, such as distinguishing between β-elimination and α-elimination reactions. cdnsciencepub.com The distinct mass signature of the deuterated compound allows researchers to follow its transformation and identify the resulting products with high precision.

Environmental studies also benefit from the use of deuterated tracers. These labeled compounds can be introduced into environmental systems to monitor the fate and transport of pollutants. For example, the degradation and transformation of amine-containing compounds, which can be environmental contaminants, can be studied by using their deuterated analogs. sepa.org.uk The use of Direct Analysis in Real Time (DART) mass spectrometry, which requires minimal sample preparation, is particularly effective for the rapid analysis of samples in environmental monitoring. lcms.cz

A study on the boundary lubricating properties of materials utilized ethyl alcohol-d5 to investigate the effectiveness of chemisorbed layers. Time-of-flight secondary ion mass spectrometry (TOF-SIMS) analysis confirmed the role of the deuterated alcohol in the lubrication of CrN, showcasing the utility of isotopic tracers in surface chemistry research. researchgate.net

Applications in Quantitative Proteomics Research

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique in this field, and while not directly using this compound, the principles are highly relevant. Chemical labeling methods, however, directly utilize reagents like deuterated N-ethylmaleimide (d5-NEM) for the quantitative analysis of proteins. nih.gov These methods involve chemically tagging proteins or peptides from different samples with isotopically light and heavy labels.

In one approach, protein samples are reacted with either NEM or its d5-labeled version. nih.gov After mixing the samples, the proteins are separated and analyzed by mass spectrometry. The relative abundance of a specific protein in the two samples can be determined by comparing the peak intensities of the peptide fragments labeled with the light and heavy tags. nih.gov This technique allows for the precise quantification of changes in protein expression between different states, such as healthy versus diseased cells.

Another strategy in quantitative proteomics involves the use of isotope-coded affinity tags (ICAT). While the original ICAT reagents have been largely succeeded by other methods, the fundamental principle of differential isotopic labeling remains a cornerstone of the field. The development of novel isotope derivatization reagents, such as d0/d5-1-(2-oxo-2-(piperazin-1-yl) ethyl) pyridine-1-ium (d0/d5-OPEPI), continues to expand the toolkit for quantitative analysis of various biomolecules, including fatty acids and fatty alcohols, which can be related to protein modifications and metabolic states. acs.org

| Labeling Strategy | Reagent Example | Application |

| Chemical Labeling | d5-N-ethylmaleimide (d5-NEM) | Quantitative analysis of cysteine-containing proteins. nih.gov |

| Isotope Derivatization | d0/d5-OPEPI | Quantitative analysis of fatty acids and fatty alcohols. acs.org |

Preparation of Internal Standards for Analytical Quantification in Research

The most widespread application of this compound is in the preparation of internal standards for quantitative analysis. ontosight.aiontosight.aiveeprho.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to a sample. google.com By comparing the analytical response of the analyte to that of the internal standard, precise quantification can be achieved, correcting for variations in sample preparation and instrument response. google.com

This compound and its derivatives are ideal internal standards for the analysis of their non-deuterated counterparts. scbt.comsigmaaldrich.comlgcstandards.com For example, in the analysis of biogenic amines in wine, a deuterated internal standard can be used to accurately quantify the concentration of amines like ethylamine. oiv.int Similarly, in clinical and forensic toxicology, deuterated analogs of drugs and their metabolites, such as (±)-MDA-D5, are used as internal standards for their quantification in biological samples like urine, serum, or plasma. nih.govcerilliant.com

The synthesis of these deuterated standards is a critical step. For instance, Diethyl-d10-amine (B123111) has been used as a reactant to prepare deuterated dialkylaminoethyl derivatives, which serve as standards for monitoring chemical warfare agents via mass spectrometry. pharmaffiliates.com The high isotopic purity of these standards, often exceeding 98 atom % D, is crucial for accurate quantification. sigmaaldrich.comisotope.com

Chemical Tagging and Derivatization in Research

Chemical derivatization is a technique used to modify an analyte to enhance its analytical properties, such as improving its detectability or chromatographic separation. sigmaaldrich.com Aliphatic amines like ethylamine often lack a chromophore, making them difficult to detect by UV-Vis or fluorescence detectors. sigmaaldrich.com Derivatization with a suitable reagent can introduce a detectable tag.

This compound can be used in the development and validation of such derivatization methods. By reacting with a tagging reagent, it can help in optimizing the reaction conditions and in the characterization of the resulting derivatives. sigmaaldrich.com For example, a study on the separation of aliphatic amines used a mixed aqueous solution containing ethylamine, among others, which was derivatized with 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) to facilitate their separation and detection by HPLC. sigmaaldrich.com

Furthermore, in the context of metabolomics, derivatization is crucial for the analysis of various classes of compounds. Isotope-labeled derivatization reagents are particularly powerful as they can serve as both a tag for enhanced detection and an internal standard for quantification. nih.govmeliomics.com For instance, a dual derivatization strategy using "light" and "heavy" mass structural analogues has been developed for the quantification of free fatty acids, where one reagent labels the sample and the other tags the standard mixture. nih.gov While this specific example doesn't use this compound directly, it illustrates the advanced derivatization strategies where deuterated amines could be employed.

Computational and Theoretical Investigations of Ethyl D5 Amine

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules at the electronic level. For Ethyl-d5-amine, these calculations would be crucial in understanding how the replacement of five hydrogen atoms with deuterium (B1214612) influences its structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Conformational Analysis and Bonding

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. Theoretical studies on ethylamine (B1201723) have identified two primary conformers: a trans form, where the lone pair of electrons on the nitrogen atom is anti-periplanar to the C-C bond, and a gauche form, where the lone pair is at a dihedral angle of approximately 60 degrees to the C-C bond. murdoch.edu.auacs.org It is well-established that these two conformers exist in equilibrium. acs.org

For this compound, DFT calculations would be expected to reveal a similar conformational landscape. However, the deuteration of the ethyl group would subtly alter the zero-point vibrational energies (ZPVE) of the conformers. This change in ZPVE could lead to a slight shift in the equilibrium population of the trans and gauche forms compared to ethylamine. The bonding characteristics, such as C-N, C-C, C-D, and N-D bond lengths and angles, would also be precisely determined, likely showing minor variations from ethylamine due to the altered vibrational averaging.

Table 1: Predicted Conformational Properties of this compound based on Ethylamine DFT Studies

| Property | Trans Conformer | Gauche Conformer | Expected Influence of Deuteration |

|---|---|---|---|

| Dihedral Angle (lone pair-C-C-N) | ~180° | ~60° | Minimal change |

| Relative Stability | Generally slightly more stable | Slightly less stable | Minor shift in relative energies due to ZPVE differences |

| Bond Lengths (Å) | C-N, C-C, C-H/D, N-H/D | C-N, C-C, C-H/D, N-H/D | C-D and N-D bonds will have slightly different average lengths than C-H and N-H bonds. |

| Bond Angles | Predicted by DFT | Predicted by DFT | Subtle changes due to altered steric and electronic effects. |

Analysis of Electronic Structure and Energetics

The electronic structure of this compound, including its molecular orbitals and charge distribution, is not expected to differ significantly from ethylamine, as isotopic substitution does not alter the potential energy surface. princeton.edu However, the energetics, particularly reaction and decomposition pathways, will be influenced by the kinetic isotope effect (KIE).

Theoretical studies on the unimolecular decomposition of ethylamine have identified several pathways, including C-N bond cleavage and various elimination reactions. murdoch.edu.aux-mol.net For this compound, the activation energies for these pathways would be different. Specifically, pathways involving the cleavage of C-D or N-D bonds will have higher activation barriers compared to the corresponding C-H or N-H bond cleavage in ethylamine. This is a primary kinetic isotope effect, arising from the lower zero-point energy of the heavier deuterium-containing bonds. princeton.edu

Table 2: Predicted Energetic Properties of this compound

| Property | Description | Expected Influence of Deuteration |

|---|---|---|

| Ionization Potential | The energy required to remove an electron. | Minimal change from ethylamine. |

| Electron Affinity | The energy released when an electron is added. | Minimal change from ethylamine. |

| Decomposition Activation Energies | The energy barriers for various decomposition pathways. | Higher for pathways involving C-D or N-D bond cleavage (Primary KIE). |

| Reaction Enthalpies | The overall energy change of a reaction. | Subtle changes due to ZPVE differences between reactants and products. |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the behavior of molecules over time, including their movements, interactions, and bulk properties. MD simulations of liquid ethylamine have been used to study properties like density, viscosity, and diffusion coefficients. researchgate.netkemdikbud.go.id

For this compound, MD simulations would reveal how deuteration affects its condensed-phase properties. The increased mass of this compound would lead to slower translational and rotational motion compared to ethylamine at the same temperature. This would, in turn, affect bulk properties such as viscosity and self-diffusion coefficients. Intermolecular interactions, primarily hydrogen bonding involving the amine group, would also be subtly altered. The N-D···N hydrogen bonds in this compound will have different vibrational characteristics and may have slightly different average lengths and strengths compared to N-H···N bonds in ethylamine.

Table 3: Predicted Bulk Properties of this compound from MD Simulations

| Property | Comparison to Ethylamine | Rationale |

|---|---|---|

| Density | Slightly higher | Increased molecular mass for a similar molecular volume. |

| Viscosity | Slightly higher | Slower molecular motion and potentially altered intermolecular forces. |

| Self-Diffusion Coefficient | Lower | Slower translational motion due to increased mass. |

| Hydrogen Bonding Dynamics | Slower | Altered vibrational frequencies and lifetimes of N-D···N hydrogen bonds. |

Advanced Modeling of Isotopic Effects and Vibrational Frequencies

The most significant and directly predictable impact of deuteration is on the vibrational frequencies of the molecule. The vibrational energy levels of a bond are dependent on the reduced mass of the atoms involved. libretexts.org Replacing hydrogen with the heavier deuterium isotope increases the reduced mass, leading to a decrease in the vibrational frequency. libretexts.org

Advanced computational models can accurately predict the vibrational spectra (IR and Raman) of this compound. The C-D and N-D stretching and bending frequencies will be significantly lower than the corresponding C-H and N-H frequencies in ethylamine. libretexts.org The isotopic ratio of frequencies for H/D vibrations is theoretically around √2, approximately 1.41. libretexts.org These shifts in vibrational frequencies are invaluable for interpreting experimental spectra and assigning specific vibrational modes.

Table 4: Predicted Vibrational Frequency Shifts in this compound

| Vibrational Mode | Typical Frequency Range in Ethylamine (cm⁻¹) | Predicted Frequency Range in this compound (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3300 - 3500 | N/A (for ND₂) |

| N-D Stretch | N/A | ~2400 - 2600 |

| C-H Stretch | 2850 - 3000 | N/A (for CD₃CD₂) |

| C-D Stretch | N/A | ~2100 - 2250 |

| N-H Bend | 1590 - 1650 | N/A (for ND₂) |

| N-D Bend | N/A | ~1180 - 1230 |

| C-H Bend | 1350 - 1470 | N/A (for CD₃CD₂) |

| C-D Bend | N/A | ~950 - 1090 |

Future Perspectives and Emerging Research Avenues

Development of Novel and Efficient Deuteration Methodologies

The synthesis of deuterated amines, including ethyl-d5-amine, is crucial for their application in various scientific fields. researchgate.net Historically, methods for preparing deuterated amines often involved the use of deuterated alkyl halides for N-alkylation or the reduction of nitriles and amides with expensive reagents like lithium aluminum deuteride (B1239839) (LiAlD4). These traditional approaches frequently suffer from low efficiency, limited substrate scope, and poor functional group tolerance. Consequently, a significant research focus is on developing more efficient, selective, and versatile deuteration techniques.

Recent advancements have moved towards direct catalytic deuteration via C-H activation, which is a highly desirable strategy. acs.org Rhodium and ruthenium catalysts have been prominent in these efforts. acs.org However, many early catalytic methods required harsh reaction conditions, such as high temperatures and pressures, and high catalyst loadings, while offering poor selectivity and low levels of deuterium (B1214612) incorporation. acs.orgguidechem.com

To address these limitations, novel methodologies are continuously being developed. Key areas of innovation include:

Catalyst Development : Research is focused on creating more active and selective catalysts. For instance, a cationic ruthenium complex has been shown to effectively catalyze the α-deuteration of various primary amines using heavy water (D₂O) as the deuterium source under milder conditions. acs.org This method demonstrates high deuterium incorporation and excellent selectivity for the α-position protons. acs.org

Metal-Free Approaches : A significant breakthrough is the development of metal-free deuteration methods. One such strategy involves the treatment of readily available ynamides with a combination of triflic acid and a deuterated silane (B1218182) (e.g., triethylsilane-d1). ulb.ac.be This approach allows for the highly selective and divergent synthesis of amines deuterated at the α and/or β positions. ulb.ac.be

Reductive Deuteration : New reductive methods offer high efficiency. The reduction of ketoximes and aldoximes using samarium diiodide (SmI₂) as an electron donor and D₂O as the deuterium source provides α-deuterated primary amines with excellent deuterium incorporation levels (>95%). researchgate.net This protocol is noted for its chemoselectivity and tolerance of various functional groups. researchgate.net

Hydrogen Transfer Catalysis : The use of achiral hydrogen transfer catalysts represents another user-friendly and versatile method for synthesizing deuterated amines with high levels of deuterium incorporation.

These emerging methodologies represent a significant step forward, making isotopically labeled amines like this compound more accessible for research and industrial applications.

| Deuteration Method | Catalyst/Reagent | Deuterium Source | Key Advantages | Reference(s) |

| Catalytic α-Deuteration | Cationic Ruthenium Complex | D₂O | High selectivity for α-position, low catalyst loading. | acs.org |

| Reductive Deuteration | Samarium Diiodide (SmI₂) | D₂O | Excellent deuterium incorporation (>95%), high chemoselectivity. | researchgate.net |

| Metal-Free Domino Reaction | Triflic Acid / Deuterated Silane | Deuterated Silane | Divergent synthesis for α, β, or α,β-deuteration, metal-free. | ulb.ac.be |

| Hydrogen Transfer Catalysis | Achiral Hydrogen Transfer Catalyst | Not specified | Versatile, user-friendly, high deuterium incorporation. |

Expansion of Mechanistic Studies with this compound Analogues in Novel Reaction Systems

Deuterated compounds like this compound are invaluable tools for elucidating reaction mechanisms. The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, provides profound insight into rate-determining steps and transition state geometries. The C-D bond is stronger than the C-H bond, and its cleavage typically requires more energy, leading to a slower reaction rate if this bond breaking occurs in the rate-limiting step. ulb.ac.be

Future research will see an expansion of mechanistic studies using this compound and its analogues in a variety of novel reaction systems. For example, deuterium-labeling studies have been crucial in understanding complex transformations like the metal-free α-amination of secondary amines. nih.gov In these studies, experiments using deuterated solvents or substrates helped to confirm that the reaction proceeds through azaquinone methide and azomethine ylide intermediates, rather than iminium ions. nih.govnih.gov

Similarly, in palladium-catalyzed C(sp³)–H acetoxylation reactions, mechanistic studies can clarify the pathways of bond formation. rsc.org By using deuterated substrates, researchers can probe whether C-H activation is the rate-limiting step and elucidate the subsequent reductive elimination sequence. rsc.org The use of deuterated analogues in studying rhodium-catalyzed arene alkenylation has also helped to understand how different oxidants impact the reaction mechanism and catalyst speciation. acs.org

The application of this compound analogues will likely expand to new catalytic systems, including those relevant to pharmaceuticals and materials synthesis, providing critical data to optimize reaction conditions and design more efficient catalysts.

Innovative Applications in Chemical Biology and Advanced Materials Science

The unique properties of deuterated amines are paving the way for innovative applications in both chemical biology and materials science. ijrpr.com

Chemical Biology: In medicinal chemistry and pharmacology, the substitution of hydrogen with deuterium in drug molecules can significantly alter their metabolic profiles. This "deuterium effect" can slow down metabolic oxidation, particularly when the C-H bond cleavage is part of the metabolic process, potentially leading to improved pharmacokinetic properties and reduced formation of toxic metabolites. epj-conferences.org Given that a vast majority of drug candidates contain nitrogen, the use of deuterated amines is of great importance. acs.org this compound can serve as a building block for synthesizing more complex deuterated pharmaceuticals. ontosight.ai Its non-deuterated counterpart, ethylamine (B1201723), is a precursor to a wide range of chemicals, including the common bronchodilator aminophylline (B1665990) and various herbicides. wikipedia.orgnih.gov

Advanced Materials Science: Amines are fundamental components in the synthesis of a wide array of materials, including polymers, catalysts, and sensors. ijrpr.com Ethylenediamine, the parent compound of ethylamine, is used extensively in the production of polymers like polyurethane fibers and as a curing agent for epoxies. wikipedia.org The incorporation of deuterated analogues like this compound into these materials can be advantageous. For instance, in neutron scattering studies, deuterium-labelled compounds are essential for controlling the contrast of organic samples and reducing the incoherent scattering background, providing clearer structural information. epj-conferences.org

Emerging applications for amine-based materials include:

Carbon Capture : Amine-functionalized materials are widely studied as solid sorbents for CO₂ capture. rsc.org

Electronics and Photonics : Amine derivatives are used in the fabrication of electroluminescent devices and non-linear optical materials. ijrpr.commdpi.com

Dyeing Systems : In ecological dyeing processes, molecular dynamics simulations have been used to study the behavior of disperse dyes with different substituents, including N-ethyl groups, in novel solvent systems like decamethylcyclopentasiloxane (B1670010) (D5). researchgate.net

The availability of this compound and other deuterated building blocks will enable the synthesis of novel materials with tailored properties for these advanced applications. sbsgenetech.com

| Field | Application | Role of Deuteration | Reference(s) |

| Chemical Biology | Deuterated Drugs | Slows metabolic oxidation, improves pharmacokinetics. | epj-conferences.org |

| Chemical Biology | Mechanistic Probes | Elucidates enzymatic reaction mechanisms. | |

| Materials Science | Neutron Scattering | Provides contrast and reduces background for structural analysis. | epj-conferences.org |

| Materials Science | Polymer Synthesis | Creates polymers (e.g., polyurethanes) with modified properties. | wikipedia.org |

| Materials Science | Carbon Capture | Used in developing advanced CO₂ sorbent materials. | rsc.org |

Integration of Advanced Computational and Experimental Approaches in Deuterated Amine Research

The synergy between computational modeling and experimental investigation is becoming increasingly vital in chemical research, and the study of deuterated amines is no exception. This integrated approach provides a powerful framework for understanding reaction mechanisms, predicting molecular properties, and designing novel chemical systems. researchgate.netucl.ac.uk

Elucidating Reaction Mechanisms: Density Functional Theory (DFT) calculations are frequently used to predict potential reaction pathways, transition states, and intermediate structures. nih.govrsc.org These computational predictions can then be validated through carefully designed experiments, such as kinetic isotope effect studies and the trapping of proposed intermediates. nih.govnih.gov For example, a combined computational and experimental study of a metal-free amination reaction successfully predicted and then experimentally confirmed the involvement of specific reactive intermediates through deuterium-labeling studies. nih.gov

Catalyst Design: Computational methods are instrumental in designing more selective and efficient catalysts. By modeling the interaction between a catalyst and a substrate, researchers can understand the origins of selectivity. researchgate.net For instance, computational studies on iridium-catalyzed hydrogenation of imines revealed that selectivity arises from a combination of hydrogen bonding and π-π stacking interactions between the catalyst and the substrate. researchgate.net This knowledge guides the rational design of new and improved catalysts.

Understanding Molecular Dynamics: First-principles molecular dynamics simulations can compute the power spectra of molecular motions, which can be compared with experimental data from techniques like incoherent inelastic neutron scattering. aip.org Such studies on deuterated compounds like ammonia (B1221849) borane (B79455) (ND₃BH₃) allow for the investigation of the rotational dynamics of specific parts of a molecule. aip.org

This integrated strategy, combining predictive computational modeling with empirical experimental validation, is accelerating progress in the field of deuterated amines. It allows for a deeper, more detailed understanding of their chemical behavior and guides the development of new applications for compounds like this compound.

Q & A

Q. How is Ethyl-d5-amine synthesized and characterized in academic settings?

this compound (C₂D₅NH₂·HCl) is synthesized via deuteration of ethylamine using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions to ensure isotopic purity . Characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : Deuterium incorporation is confirmed by the absence of proton signals in ¹H-NMR and distinct splitting patterns in ¹³C-NMR .

- Mass Spectrometry (MS) : High-resolution MS distinguishes isotopic peaks (e.g., m/z 86.58 for C₂D₅NH₃⁺) to verify 99 atom % D purity .

- Melting Point Analysis : Confirms crystalline stability (107–108°C) .

Table 1: Key Physicochemical Properties of this compound Hydrochloride

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₂D₅NH₂·HCl | |

| Molecular Weight | 86.58 g/mol | |

| Melting Point | 107–108°C | |

| Storage Conditions | 11 (Combustible Solid), WGK 1 |

Q. What protocols ensure safe handling and storage of this compound?